molecular formula C21H25N5O2S B11304402 N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide

N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B11304402
M. Wt: 411.5 g/mol
InChI Key: NLXZXHBHCYZJKB-UHFFFAOYSA-N
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Description

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group, which is known for its role in many biologically active molecules, including antibiotics and anti-inflammatory agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the ethylamino and methylpyrimidinyl groups . The reaction conditions often involve the use of solvents like methanol and ethyl acetate, and purification is achieved through techniques such as reverse phase column chromatography .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced biological activity .

Scientific Research Applications

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H25N5O2S/c1-5-22-21-23-16(4)13-20(25-21)24-17-7-9-18(10-8-17)26-29(27,28)19-11-6-14(2)15(3)12-19/h6-13,26H,5H2,1-4H3,(H2,22,23,24,25)

InChI Key

NLXZXHBHCYZJKB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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